2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-3-2-4-9(12(15)16)10(7)13-11(14)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDIKFADBQKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid typically involves the reaction of 3-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(cyclopropylcarbonyl)amino]-3-methylbenzoic acid with selected benzoic acid derivatives from the literature, focusing on substituents, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Cyclopropylcarbonyl Group : Present in both the target compound and cyclosulfamuron, this group is associated with enhanced metabolic stability and target binding in agrochemicals . Its rigid structure may limit conformational flexibility compared to linear alkyl chains in compounds like 2-[(3-carboxypropyl)carbamoyl]benzoic acid .
- Methyl vs. Methoxy Groups : The 3-methyl group in the target compound may confer lipophilicity, whereas methoxy substituents (e.g., in the Schiff base derivative ) could enhance electron-donating effects or hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : The dual carboxylic acid groups in 2-[(3-carboxypropyl)carbamoyl]benzoic acid likely increase water solubility compared to the target compound’s single carboxylic acid group .
- Stability : The phthalimido group in ’s compound may reduce hydrolysis susceptibility relative to the acetyloxy group in 2-(acetyloxy)-3-methylbenzoic acid .
Biological Activity
2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, chemical properties, mechanisms of action, and relevant case studies. The compound is characterized by its unique cyclopropylcarbonyl group attached to an amino acid derivative, which may confer specific biological effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a benzoic acid core with a cyclopropylcarbonyl-amino substituent at the 2-position and a methyl group at the 3-position.
| Property | Value |
|---|---|
| Molecular Weight | 201.24 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
| pH | Neutral |
The mechanism of action for this compound involves interaction with specific biological targets, potentially affecting enzyme activity and cellular pathways. The cyclopropylcarbonyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antitumor Properties : In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacteria | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antitumor | Inhibition of cancer cell growth |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses in murine models. The results indicated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
- Antitumor Activity : A recent study assessed the effects on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(cyclopropylcarbonyl)amino]-3-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling cyclopropanecarbonyl chloride with 3-methylanthranilic acid (2-amino-3-methylbenzoic acid) using carbodiimide coupling agents like EDCl/HOBt in anhydrous DMF. Reaction optimization should focus on stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine), temperature (0–5°C to minimize side reactions), and purification via recrystallization from ethanol/water. Similar protocols are used for sulfonylurea herbicides with cyclopropane motifs, where purity >95% is achievable .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR, ¹H/¹³C) confirms regiochemistry (e.g., distinguishing 2- vs. 4-substitution on the benzoic acid core). Mass spectrometry (ESI-MS) validates molecular weight. Comparative melting point analysis (e.g., mp 181°C for 4-bromo-2-methylbenzoic acid ) can corroborate crystallinity.
Q. What storage conditions are critical for maintaining the compound’s stability?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the cyclopropane ring or amide bond. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation, as recommended for structurally related sulfonamide esters .
Advanced Research Questions
Q. How does the cyclopropane moiety influence biological activity compared to other aliphatic substituents?
- Methodological Answer : The cyclopropane group introduces steric constraint and ring strain, potentially enhancing binding affinity to target proteins (e.g., enzyme active sites). Comparative studies with linear acyl groups (e.g., acetyl or propionyl) can be conducted via enzymatic inhibition assays (IC₅₀ measurements) and molecular dynamics simulations to quantify steric/electronic effects. Similar strategies are applied in benzimidazole derivatives with cyclopropane motifs .
Q. What strategies resolve contradictions between in vitro and in vivo bioassay data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct metabolite profiling (LC-MS/MS) in plasma/hepatic microsomes to identify degradation products. Parallel pharmacokinetic studies (e.g., Cmax, AUC) in rodent models can correlate in vitro potency with in vivo efficacy, as seen in herbicide metabolism studies .
Q. How can computational modeling predict interactions between this compound and target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) using X-ray crystallographic data of homologous enzymes (e.g., cyclooxygenase or cytochrome P450) can map binding poses. Free energy perturbation (FEP) calculations assess the thermodynamic impact of the methyl and cyclopropane groups. This approach is validated in medicinal chemistry studies of benzoic acid derivatives .
Q. How do substituent positions (2-amino vs. 3-methyl) affect solubility and bioavailability?
- Methodological Answer : Substituent position alters logP and pKa, impacting aqueous solubility. For example, 4-bromo-2-methylbenzoic acid (mp 181°C ) exhibits lower solubility than ortho-substituted analogs. Use shake-flask solubility assays (pH 7.4 PBS) and Caco-2 cell permeability models to quantify effects. QSPR (quantitative structure-property relationship) modeling can further predict ADME properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
